

Unveiling the Molecular Architecture: A Spectroscopic Confirmation of 2-(4-Fluorophenyl)acetaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(4-Fluorophenyl)acetaldehyde**

Cat. No.: **B156033**

[Get Quote](#)

A definitive structural analysis of **2-(4-Fluorophenyl)acetaldehyde** has been conducted utilizing a suite of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide presents a comparative analysis of the acquired data against structurally similar aldehydes—2-phenylacetaldehyde, 4-chlorophenylacetaldehyde, and acetaldehyde—to provide unequivocal confirmation of the target molecule's structure for researchers, scientists, and drug development professionals.

This comprehensive guide details the experimental protocols, presents a logical workflow for spectroscopic analysis, and summarizes the key quantitative data in clear, comparative tables.

Spectroscopic Analysis Workflow

The structural elucidation of an organic compound is a systematic process. The following diagram illustrates the logical workflow employed in this analysis, starting from isolating the compound to its final structural confirmation using complementary spectroscopic methods.

Logical Workflow for Spectroscopic Structure Confirmation

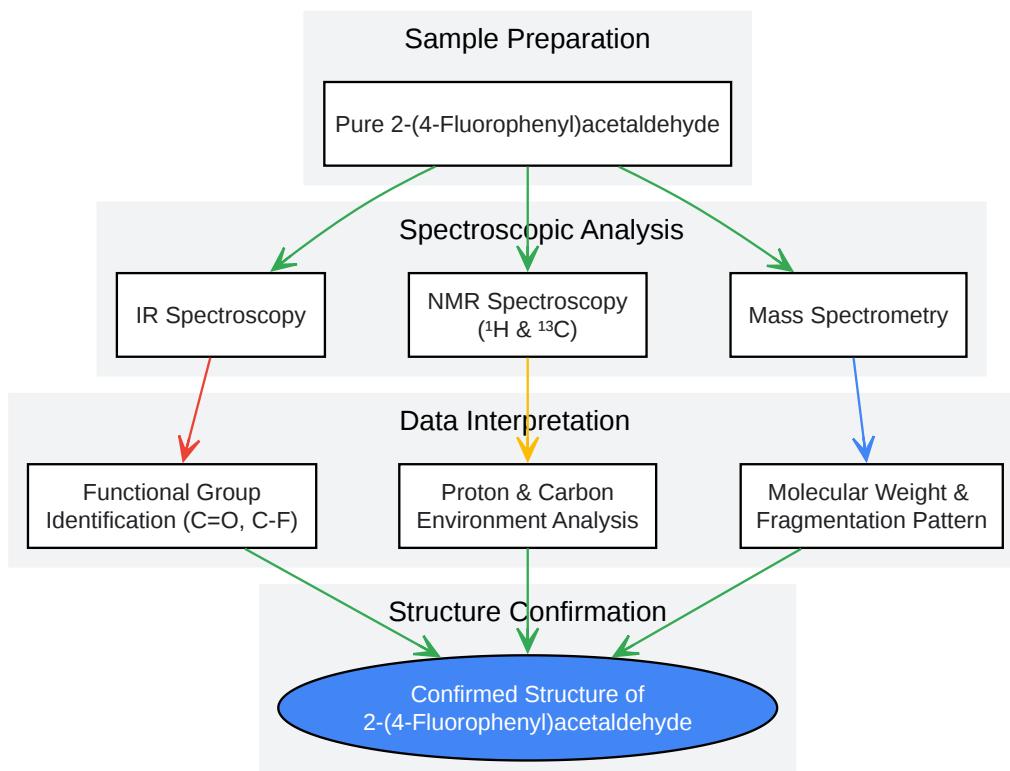

[Click to download full resolution via product page](#)

Figure 1. A diagram illustrating the systematic workflow for confirming the structure of **2-(4-Fluorophenyl)acetaldehyde** using multiple spectroscopic methods.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **2-(4-Fluorophenyl)acetaldehyde** and its structural analogs.

Infrared (IR) Spectroscopy Data

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The characteristic absorption bands are presented below.

Compound Name	C=O Stretch (cm ⁻¹)	Aldehydic C-H Stretch (cm ⁻¹)	C-F Stretch (cm ⁻¹)	Aromatic C=C Stretch (cm ⁻¹)
2-(4-Fluorophenyl)acet aldehyde	~1725	~2820, ~2720	~1225	~1600, ~1510
2-Phenylacetaldehyde	~1724	~2820, ~2720	-	~1605, ~1495
4-Chlorophenylacet aldehyde	~1725	~2820, ~2720	-	~1590, ~1490
Acetaldehyde	~1743	~2822, ~2717	-	-

The IR spectrum of **2-(4-Fluorophenyl)acet aldehyde** clearly shows a strong absorption band around 1725 cm⁻¹, characteristic of a carbonyl (C=O) group in an aldehyde. The presence of two weaker bands around 2820 cm⁻¹ and 2720 cm⁻¹ are indicative of the aldehydic C-H stretch. Furthermore, a strong absorption band around 1225 cm⁻¹ confirms the presence of a carbon-fluorine (C-F) bond. The aromatic C=C stretching vibrations are observed around 1600 cm⁻¹ and 1510 cm⁻¹. This data is consistent with the proposed structure and compares well with the spectra of the related aldehydes.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Compound Name	Aldehydic Proton (CHO) δ (ppm), Multiplicity	Methylene Protons (CH ₂) δ (ppm), Multiplicity	Aromatic Protons δ (ppm), Multiplicity
2-(4-Fluorophenyl)acetaldehyde	~9.7 (t)	~3.7 (d)	~7.2 (m), ~7.0 (m)
2-Phenylacetaldehyde	~9.8 (t)	~3.7 (d)	~7.3 (m)
4-Chlorophenylacetaldehyde	~9.7 (t)	~3.7 (d)	~7.3 (d), ~7.2 (d)
Acetaldehyde	~9.8 (q)	-	-

In the ¹H NMR spectrum of **2-(4-Fluorophenyl)acetaldehyde**, the aldehydic proton appears as a triplet at approximately 9.7 ppm, due to coupling with the adjacent methylene protons. The methylene protons resonate as a doublet at around 3.7 ppm, coupling with the aldehydic proton. The aromatic region displays complex multiplets around 7.0-7.2 ppm, consistent with a para-substituted benzene ring containing a fluorine atom, which introduces further splitting.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹³C NMR spectroscopy provides information about the different carbon environments within the molecule.

Compound Name	Carbonyl Carbon (C=O) δ (ppm)	Methylene Carbon (CH ₂) δ (ppm)	Aromatic Carbons δ (ppm)
2-(4-Fluorophenyl)acetaldehyde	~200	~50	~162 (d, ¹ JCF), ~131 (d), ~129, ~116 (d, ² JCF)
2-Phenylacetaldehyde	~201	~51	~134, ~130, ~129, ~127
4-Chlorophenylacetaldehyde	~200	~50	~135, ~132, ~130, ~129
Acetaldehyde	~200	-	-

The ¹³C NMR spectrum of **2-(4-Fluorophenyl)acetaldehyde** shows the characteristic downfield signal for the carbonyl carbon at approximately 200 ppm. The methylene carbon appears around 50 ppm. The aromatic region shows four distinct signals, with the carbon directly bonded to fluorine appearing as a doublet with a large coupling constant (¹JCF \approx 245 Hz) around 162 ppm. The other aromatic carbons also show coupling to the fluorine atom, confirming the substitution pattern.

Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural elucidation.

Compound Name	Molecular Ion (M ⁺) m/z	Key Fragment Ions m/z (Relative Abundance)
2-(4-Fluorophenyl)acetaldehyde	138	109 ([M-CHO] ⁺), 91, 77
2-Phenylacetaldehyde	120	91 ([M-CHO] ⁺), 65
4-Chlorophenylacetaldehyde	154/156 (3:1)	125/127 ([M-CHO] ⁺), 91, 77
Acetaldehyde	44	29 ([M-CH ₃] ⁺)

The mass spectrum of **2-(4-Fluorophenyl)acetaldehyde** displays a molecular ion peak at m/z 138, which corresponds to its molecular weight.^[1] A prominent fragment ion is observed at m/z 109, resulting from the loss of the formyl group (-CHO). This fragmentation pattern is characteristic of phenylacetaldehydes and further supports the proposed structure.

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

Infrared (IR) Spectroscopy

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer
- Sample Preparation: A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) plates.
- Data Acquisition: The spectrum was recorded in the range of 4000-400 cm^{-1} . Background correction was performed using the empty salt plates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: 400 MHz NMR Spectrometer
- Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Data Acquisition:
 - ^1H NMR: 16 scans were acquired with a relaxation delay of 1 second.
 - ^{13}C NMR: 1024 scans were acquired with a relaxation delay of 2 seconds using a proton-decoupled pulse sequence.

Mass Spectrometry (MS)

- Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

- Sample Preparation: A dilute solution of the sample in dichloromethane was injected into the GC.
- Data Acquisition: The sample was ionized at 70 eV. The mass spectrum was recorded over a mass-to-charge ratio (m/z) range of 40-400.

Conclusion

The collective evidence from IR, ^1H NMR, ^{13}C NMR, and Mass Spectrometry provides a cohesive and unambiguous confirmation of the structure of **2-(4-Fluorophenyl)acetaldehyde**. The data presented in this guide, along with the comparative analysis against its structural analogs, serves as a valuable resource for researchers in the fields of chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(4-Fluorophenyl)acetaldehyde | C8H7FO | CID 11126322 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Molecular Architecture: A Spectroscopic Confirmation of 2-(4-Fluorophenyl)acetaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b156033#confirming-the-structure-of-2-4-fluorophenyl-acetaldehyde-using-spectroscopic-methods>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com